molecular formula C21H26N2O4S B3573565 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide CAS No. 6013-47-4

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide

Cat. No.: B3573565
CAS No.: 6013-47-4
M. Wt: 402.5 g/mol
InChI Key: KBIAFFUOHCDRPS-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to an aniline derivative, which is further connected to a cyclopentylacetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl aniline derivative. This can be achieved through the reaction of benzenesulfonyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with cyclopentylacetyl chloride to form the final product. The reaction conditions generally involve the use of organic solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate. The compound’s ability to inhibit carbonic anhydrase enzymes, for example, is due to its binding to the zinc ion in the enzyme’s active site, leading to a decrease in enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-2-27-20-15-9-8-14-19(20)23(16-21(24)22-17-10-6-7-11-17)28(25,26)18-12-4-3-5-13-18/h3-5,8-9,12-15,17H,2,6-7,10-11,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIAFFUOHCDRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360512
Record name 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6013-47-4
Record name 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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